1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
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Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C17H23ClN2O2S and its molecular weight is 354.89. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
Research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrates the synthesis of related compounds using microwave irradiation. These compounds have been evaluated for their antibacterial activity, indicating potential in medical research and pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectral Analysis
Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) conducted studies on novel heterocyclic compounds containing tetrazoles and piperidine, which are structurally similar to the compound . These studies included spectral analysis and evaluation of antimicrobial activity, suggesting the compound's relevance in synthesizing new chemical entities with potential antimicrobial properties (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Synthesis and Bioactivity
Research involving synthesis and bioactivity of compounds structurally similar to the query compound has been explored by Xue Si-jia (2011). This study indicates the potential of these compounds in producing broad inhibitory activities toward fungi, which can be relevant in antifungal research and drug development (Xue Si-jia, 2011).
Synthesis and Characterization for Catalytic Behavior
The study by Sun et al. (2007) on the synthesis and characterization of compounds involving piperidine for catalytic behavior towards ethylene reactivity highlights the chemical's potential in industrial applications, particularly in the field of catalysis and polymer science (Sun et al., 2007).
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPDLQFOXUKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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